1-Hydroxy-2,7-diamino Mitosene discovery and history
1-Hydroxy-2,7-diamino Mitosene discovery and history
An In-depth Technical Guide to the Discovery and History of 1-Hydroxy-2,7-diamino Mitosene
This guide provides a comprehensive exploration of 1-Hydroxy-2,7-diamino Mitosene, a critical intermediate in the bioactivation of the potent antitumor antibiotic, Mitomycin C. We will delve into the historical context of the discovery of the parent compound, elucidate the intricate mechanism of its reductive activation, and detail the pivotal role of mitosene structures in its cytotoxic activity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important class of compounds.
The Genesis: Discovery of Mitomycin C
The story of 1-Hydroxy-2,7-diamino Mitosene is intrinsically linked to its progenitor, Mitomycin C. The journey began in the 1950s, a period of intense interest in discovering new antibiotics from microbial sources.[1][2] In 1955, Japanese scientists, including Dr. Toju Hata, isolated a substance with antibiotic properties from the fermentation broth of the soil microorganism Streptomyces caespitosus.[1][3][4] Subsequently, in 1956, Dr. Shigetoshi Wakagi and his colleagues at Kyowa Hakko Kogyo isolated the active compound as purple crystals and named it Mitomycin C.[1][3]
Initially investigated for its antibacterial capabilities, the profound antitumor activity of Mitomycin C soon became the primary focus of research.[4][5] It was found to be a potent cytotoxic agent, leading to its development as a chemotherapeutic drug.[4][6] This pioneering discovery laid the foundation for decades of research into its mechanism of action and the development of related compounds.[5][7]
The Core Concept: Bioreductive Activation
A pivotal breakthrough in understanding Mitomycin C was the realization that it is a prodrug; it is relatively inert in its administered form and requires metabolic activation to exert its cytotoxic effects.[6][8][9] This activation occurs through a process known as bioreductive alkylation.[6][10] The key to this transformation is the reduction of Mitomycin C's quinone ring, a reaction that happens preferentially in the hypoxic (low-oxygen) environments often found within solid tumors.[10][11] This selective activation in tumor cells is a significant advantage, potentially reducing damage to healthy, well-oxygenated tissues.[10][11]
Enzymes such as cytochrome P450 reductase and DT-diaphorase have been identified as key players in the in vivo bioreduction of Mitomycin C.[8][12] This enzymatic reduction converts the quinone to a hydroquinone, initiating a cascade of chemical rearrangements that unmasks the compound's DNA-alkylating capabilities.[13][14]
Unveiling the Reactive Intermediate: The Mitosene Core
The reduction of Mitomycin C to its hydroquinone form is the first step in a spontaneous and rapid chemical transformation. This hydroquinone intermediate is unstable and undergoes the elimination of its C9a methoxy group to generate a highly reactive, bifunctional electrophile known as a leucoaziridinomitosene.[14][15] It is this mitosene structure that is the ultimate DNA alkylating agent.
1-Hydroxy-2,7-diamino Mitosene emerges as a crucial species within this activation pathway. It represents a stabilized form of the reactive intermediates that are generated post-reduction. The crystal structure of the Mitomycin C resistance protein (MRD) from the producing organism, S. lavendulae, has been solved with 1,2-cis-1-hydroxy-2,7-diaminomitosene bound in its active site.[15] This discovery provides concrete evidence of the formation and biological relevance of this specific mitosene derivative, highlighting its role in the drug's lifecycle and resistance mechanisms.[15]
The general pathway can be visualized as follows:
Figure 1: Reductive activation pathway of Mitomycin C leading to the formation of reactive mitosenes and DNA cross-linking.
Mechanism of Cytotoxicity: DNA Interstrand Cross-linking
The profound antitumor activity of Mitomycin C stems from the ability of its activated mitosene intermediates to function as potent DNA cross-linkers.[3][4] A single cross-link per genome has been shown to be effective in killing bacteria, illustrating the lethality of this lesion.[3]
The process involves two successive alkylation steps:
-
First Alkylation: The activated leucoaziridinomitosene first alkylates one strand of DNA. The primary target is the N2 position of a guanine nucleoside.[15]
-
Second Alkylation: Following the first alkylation, the carbamate group at the C10 position is eliminated, creating a second electrophilic site.[15] This allows for the alkylation of a guanine on the opposite DNA strand, resulting in a covalent interstrand cross-link (ICL).[15][16]
This cross-linking physically prevents the separation of the DNA double helix, which is a prerequisite for both DNA replication and transcription.[9][16] The resulting blockade of these fundamental cellular processes triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[9] The entire process shows a sequence specificity, preferentially targeting guanine residues within 5'-CpG-3' sequences.[3][15]
Synthetic and Analog Studies
The discovery of Mitomycin C and the elucidation of its activation via a mitosene intermediate spurred significant interest in synthetic chemistry. Researchers have prepared numerous mitosene analogues by total synthesis to explore structure-activity relationships.[17][18][19][20] These studies have confirmed that a leaving group at position 1 of the mitosene core is crucial for bifunctional alkylation and, consequently, for antitumor activity.[18] This body of work has not only deepened the understanding of the mechanism but has also been instrumental in the search for new bioreductive agents with improved therapeutic indices.[21][22][23]
Experimental Protocols & Data
Protocol 1: Conceptual Workflow for In Vitro Reductive Activation
This protocol describes a general, conceptual method for the chemical activation of Mitomycin C to generate mitosene intermediates for analytical study.
-
Preparation of Reaction Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA) at a specific pH. The reaction kinetics can be highly sensitive to pH.[12][24]
-
Mitomycin C Solution: Prepare a stock solution of Mitomycin C in the reaction buffer to a final concentration (e.g., 40 µM).[14]
-
Initiation of Reduction: Add a chemical reductant. Sodium dithionite or thiols like dithiothreitol (DTT) can be used.[8][12][25] The reaction should be carried out under anaerobic or hypoxic conditions to mimic the physiological activation environment and prevent re-oxidation of the hydroquinone.[10]
-
Monitoring the Reaction: The conversion of Mitomycin C (purple) to its reduced hydroquinone and subsequent mitosene species (different spectral properties) can be monitored spectrophotometrically (e.g., at 575 nm).[14]
-
Trapping and Analysis: The formation of reactive mitosenes can be confirmed by adding a nucleophile to "trap" the intermediate.[8][12] The resulting adducts can then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC/MS).[26]
Figure 2: Conceptual experimental workflow for the in vitro reductive activation and analysis of Mitomycin C.
Data Summary Tables
Table 1: Key Milestones in Mitomycin C and Mitosene Research
| Year | Milestone | Key Researchers/Institution | Significance |
| 1955 | Initial discovery of mitomycin antibiotic activity from Streptomyces caespitosus.[3] | T. Hata et al. | Laid the groundwork for the isolation of a new class of natural products. |
| 1956 | Isolation and naming of Mitomycin C.[1][3] | S. Wakagi et al. (Kyowa Hakko) | Provided the pure compound for further chemical and biological investigation. |
| 1960s | Elucidation of the requirement for reductive activation for biological activity.[13] | Iyer & Szybalski | Established Mitomycin C as a bioreductive prodrug, a key mechanistic insight. |
| 1980s | Total synthesis of mitosene analogues to probe structure-activity relationships.[17][18][19][20] | Multiple Groups | Confirmed the importance of the mitosene core and specific functional groups for antitumor activity. |
| 1990s | Detailed characterization of the DNA interstrand cross-linking mechanism at 5'-CpG sites.[4][15] | M. Tomasz et al. | Defined the precise molecular lesion responsible for Mitomycin C's cytotoxicity. |
| 2000s | Crystal structure of MRD protein with 1,2-cis-1-hydroxy-2,7-diaminomitosene bound is reported.[15] | Sherman et al. | Provided direct structural evidence for the formation of a specific mitosene intermediate in a biological context. |
Table 2: Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Mitomycin C | C₁₅H₁₈N₄O₅ | 334.33 | 50-07-7 |
| 1,2-cis-1-Hydroxy-2,7-diamino Mitosene | C₁₄H₁₆N₄O₅[27] | 320.30[27] | 98462-75-0[27] |
| 1-Hydroxy-2,7-diamino Mitosene (Mixture) | C₁₄H₁₆N₄O₅[28] | 320.30[28] | 1192552-64-9[28] |
Conclusion
The discovery of Mitomycin C in the mid-20th century marked a significant milestone in the development of cancer chemotherapy. However, the true elegance of this natural product lies in its sophisticated mechanism of action, a journey from an inert prodrug to a lethal DNA cross-linker. Central to this journey is the formation of mitosene intermediates, such as 1-Hydroxy-2,7-diamino Mitosene. The elucidation of this bioreductive activation pathway has not only provided a deep understanding of how Mitomycin C works but has also inspired the design and synthesis of new generations of hypoxia-activated anticancer agents. The history of 1-Hydroxy-2,7-diamino Mitosene is a testament to the intricate interplay of natural product discovery, mechanistic biology, and synthetic chemistry in the ongoing fight against cancer.
References
-
Mitomycin C. Wikipedia. [Link]
-
Paz, M. M., & Pritsos, C. A. (2009). Reductive activation of mitomycin C by thiols: kinetics, mechanism, and biological implications. Chemical Research in Toxicology, 22(10), 1735-1741. [Link]
-
Iyengar, B. S., Remers, W. A., & Bradner, W. T. (1985). Synthesis and biological activity of 6-substituted mitosene analogues of the mitomycins. Journal of Medicinal Chemistry, 28(7), 921-926. [Link]
-
Hodges, J. C., Remers, W. A., & Bradner, W. T. (1981). Synthesis and antineoplastic activity of mitosene analogues of the mitomycins. Journal of Medicinal Chemistry, 24(10), 1184-1191. [Link]
-
Nuvolone, S., et al. (2013). Reductive activation of mitomycins A and C by vitamin C. Chemical Research in Toxicology, 26(5), 785-794. [Link]
-
Kennedy, K. A., Rockwell, S., & Sartorelli, A. C. (1980). Preferential activation of mitomycin C to cytotoxic metabolites by hypoxic tumor cells. Cancer Research, 40(7), 2356-2360. [Link]
-
Iyengar, B. S., Remers, W. A., & Bradner, W. T. (1985). Synthesis and biological activity of 6-substituted mitosene analogs of the mitomycins. Journal of Medicinal Chemistry, 28(7), 921-926. [Link]
-
Paz, M. M., & Pritsos, C. A. (2009). Reductive Activation of Mitomycin C by Thiols: Kinetics, Mechanism, and Biological Implications. Chemical Research in Toxicology, 22(10), 1735-1741. [Link]
-
Paz, M. M., & Pritsos, C. A. (2009). Reductive activation of mitomycin C by thiols: kinetics, mechanism, and biological implications. Semantic Scholar. [Link]
-
Williams, R. M., & Rajski, S. R. (2009). The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches. Accounts of chemical research, 42(2), 324-337. [Link]
-
Fatima, B. (2016). Mitomycin C. the whiteson lab @ UCI. [Link]
-
Urology Textbook. Mitomycin C: Mechanism, Adverse Effects, Contraindications, and Dosing. urology-textbook.com. [Link]
-
Hodges, J. C., Remers, W. A., & Bradner, W. T. (1981). Synthesis and antineoplastic activity of mitosene analogs of the mitomycins. Journal of Medicinal Chemistry, 24(10), 1184-1191. [Link]
-
Paz, M. M., et al. (2012). A New Mechanism of Action for the Anticancer Drug Mitomycin C: Mechanism-Based Inhibition of Thioredoxin Reductase. Chemical Research in Toxicology, 25(8), 1696-1704. [Link]
-
Verweij, J., & Pinedo, H. M. (1990). Mitomycin C: Mechanism of action, usefulness and limitations. ResearchGate. [Link]
-
Nemade, H., Tukmatchy, H., & Thompson, P. (2015). FRI-10 MITOMYCIN-C: HISTORICAL ASPECTS OF THE DISCOVERY OF MOST COMMONLY USED CHEMOTHERAPY AGENT IN UROLOGY. Journal of Urology, 193(4S). [Link]
-
Bradner, W. T. (2001). Mitomycin C: A clinical update. ResearchGate. [Link]
-
Crooke, S. T., & Bradner, W. T. (1976). Mitomycin-C in breast cancer. Cancer Treatment Reviews, 3(3), 121-139. [Link]
-
Orlemans, E. O., et al. (1989). Synthesis, mechanism of action, and biological evaluation of mitosenes. Journal of Medicinal Chemistry, 32(7), 1612-1620. [Link]
-
Cera, C., et al. (1989). DNA cross-linking by intermediates in the mitomycin activation cascade. Biochemistry, 28(13), 5665-5669. [Link]
-
Iyengar, B. S., Remers, W. A., & Bradner, W. T. (1985). Synthesis and biological activity of 6-substituted mitosene analogs of the mitomycins. Journal of Medicinal Chemistry, 28(7), 921-926. [Link]
-
PubChem. 1,2-cis-1-Hydroxy-2,7-diamino-mitosene. pubchem.ncbi.nlm.nih.gov. [Link]
-
Rockwell, S., Sartorelli, A. C., & Kennedy, K. A. (1994). Mitomycin C: a prototype bioreductive agent. Oncology Research, 6(10-11), 501-508. [Link]
-
Johns Hopkins Medicine. Leaders in Cancer Drug Discovery. hopkinsmedicine.org. [Link]
-
Cleanchem. cis-1-Hydroxy-2,7-diamino Mitosene. cleanchem.com. [Link]
-
Guainazzi, A., Schärer, O. D., & Jiricny, J. (2012). Formation and Repair of Interstrand Cross-Links in DNA. Chemistry & Biodiversity, 9(10), 2154-2182. [Link]
-
Paz, M. M. (2013). Probing the Mechanism of DNA Protein Crosslink Formation by Aziridinomitosenes Through the Selective Precipitation of Protein Sa. ScholarWorks. [Link]
-
Gustafson, D. L., et al. (1998). Inhibition of DNA Cross-linking by Mitomycin C by Peroxidase-mediated Oxidation of Mitomycin C Hydroquinone. ResearchGate. [Link]
-
Urakawa, C., Nakano, K., & Imai, R. (1980). Synthesis and biological activities of 7-alkoxymitosanes. The Journal of Antibiotics, 33(8), 804-809. [Link]
-
Kinoshita, S., et al. (1971). Mitomycin derivatives. 1. Preparation of mitosane and mitosene compounds and their biological activities. Journal of Medicinal Chemistry, 14(2), 103-109. [Link]
-
Paz, M. M., et al. (2000). Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C. Chemical Research in Toxicology, 13(7), 633-640. [Link]
-
Paz, M. M., & Pritsos, C. A. (2008). Reaction of reductively activated mitomycin C with aqueous bicarbonate: Isolation and characterization of an oxazolidinone derivative of cis-1-hydroxy-2,7-diaminomitosene. ResearchGate. [Link]
Sources
- 1. auajournals.org [auajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitomycin C - Wikipedia [en.wikipedia.org]
- 4. Mitomycin C | the whiteson lab @ UCI [kwhiteson.bio.uci.edu]
- 5. Mitomycin-C in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. urology-textbook.com [urology-textbook.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mitomycin C: a prototype bioreductive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive activation of mitomycin C by thiols: kinetics, mechanism, and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 14. researchgate.net [researchgate.net]
- 15. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activity of 6-substituted mitosene analogues of the mitomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and antineoplastic activity of mitosene analogues of the mitomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis, mechanism of action, and biological evaluation of mitosenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Mitomycin derivatives. 1. Preparation of mitosane and mitosene compounds and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reductive activation of mitomycin C by thiols: kinetics, mechanism, and biological implications. | Semantic Scholar [semanticscholar.org]
- 25. DNA cross-linking by intermediates in the mitomycin activation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Reductive activation of mitomycins A and C by vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 1,2-cis-1-Hydroxy-2,7-diamino-mitosene | C14H16N4O5 | CID 5288782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. scbt.com [scbt.com]
